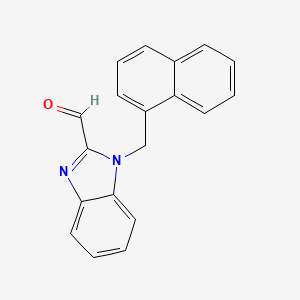

1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde

Description

Historical Context of Benzimidazole Chemistry

Benzimidazole, a bicyclic heterocyclic compound comprising fused benzene and imidazole rings, was first synthesized in the 1870s by Hoebrecker, Ladenberg, and Wundt. Early research on benzimidazoles gained momentum due to their structural resemblance to purine bases, which are critical components of nucleic acids. This resemblance sparked interest in their potential biological applications, particularly after the discovery of 5,6-dimethylbenzimidazole as a component of vitamin B~12~. The stability of the benzimidazole scaffold under harsh chemical conditions, such as exposure to concentrated acids or alkalis, made it an attractive platform for drug development. Over time, substitutions at the N1 and C2 positions of the benzimidazole core became a focal point for synthesizing derivatives with enhanced pharmacological properties, including the title compound, 1-(1-naphthylmethyl)-1H-benzimidazole-2-carbaldehyde.

Structural Classification within Heterocyclic Compounds

Benzimidazoles belong to the class of nitrogen-containing heterocycles, characterized by a six-membered benzene ring fused to a five-membered imidazole ring at the 4,5-positions. The subject compound, 1-(1-naphthylmethyl)-1H-benzimidazole-2-carbaldehyde, features two key modifications:

- N1-substitution : A 1-naphthylmethyl group, which introduces steric bulk and hydrophobicity, potentially enhancing binding interactions with hydrophobic enzyme pockets.

- C2-substitution : A carbaldehyde group, a reactive moiety that facilitates further chemical modifications, such as Schiff base formation or nucleophilic additions.

Table 1: Structural Features and Implications of 1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde

The compound’s molecular formula is C~19~H~14~N~2~O, with a molecular weight of 286.33 g/mol. Its IUPAC name, 1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole-2-carbaldehyde, reflects these substitutions.

Significance in Organic and Medicinal Chemistry

Benzimidazole derivatives are renowned for their broad-spectrum biological activities, including antimicrobial, anticancer, and antiviral properties. The introduction of a carbaldehyde group at C2 and a naphthylmethyl group at N1 in the title compound exemplifies strategic functionalization to optimize pharmacokinetic and pharmacodynamic profiles:

- Drug Design : The carbaldehyde group enables conjugation with amines or hydrazines, forming imine or hydrazone linkages, which are valuable in prodrug development.

- Enzyme Inhibition : Benzimidazoles with bulky aromatic substituents, such as the naphthylmethyl group, often exhibit enhanced binding to hydrophobic enzyme pockets. For example, recent studies highlight benzimidazole derivatives as selective monoamine oxidase B (MAO-B) inhibitors, relevant to neurodegenerative diseases.

- Material Science : The planar benzimidazole core and extended π-system from the naphthyl group make such compounds candidates for organic semiconductors or fluorescent probes.

Table 2: Key Applications of Benzimidazole Derivatives

The synthesis of 1-(1-naphthylmethyl)-1H-benzimidazole-2-carbaldehyde typically involves condensation reactions. For instance, o-phenylenediamine can react with 1-naphthaldehyde under oxidative conditions to form the benzimidazole core, followed by formylation at C2. Advanced methods, such as microwave-assisted synthesis or catalysis by transition metals, have improved yields and reduced reaction times for similar compounds.

Properties

IUPAC Name |

1-(naphthalen-1-ylmethyl)benzimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O/c22-13-19-20-17-10-3-4-11-18(17)21(19)12-15-8-5-7-14-6-1-2-9-16(14)15/h1-11,13H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAMQRBHRVRZUIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CN3C4=CC=CC=C4N=C3C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364104 | |

| Record name | 1-[(Naphthalen-1-yl)methyl]-1H-benzimidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

537010-28-9 | |

| Record name | 1-[(Naphthalen-1-yl)methyl]-1H-benzimidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde generally follows these key stages:

- Formation of the benzimidazole core

- N-alkylation with 1-naphthylmethyl moiety

- Introduction of the aldehyde group at the 2-position

This approach leverages well-established benzimidazole chemistry, including condensation reactions, alkylation, and selective oxidation or formylation.

Preparation of Benzimidazole Core

The benzimidazole nucleus is typically synthesized by condensation of o-phenylenediamine derivatives with carboxylic acids, aldehydes, or their equivalents under acidic or dehydrating conditions. This step forms the heterocyclic benzimidazole ring system.

- For example, o-phenylenediamine reacts with formic acid or aldehydes to yield 1H-benzimidazole derivatives.

- Alternative methods include oxidative cyclization of o-phenylenediamine with aldehydes or nitriles under mild conditions.

N-Alkylation with 1-Naphthylmethyl Group

The selective alkylation of the benzimidazole nitrogen (N-1) with a 1-naphthylmethyl substituent is a critical step. This is commonly achieved by:

- Reacting benzimidazole or its derivatives with 1-(chloromethyl)naphthalene or 1-(bromomethyl)naphthalene under basic conditions.

- Bases such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF, DMSO) facilitate nucleophilic substitution at the benzimidazole nitrogen.

- The reaction is typically performed at moderate temperatures (room temperature to 60°C) to optimize yield and selectivity.

Introduction of the Aldehyde Group at the 2-Position

The aldehyde functionality at the 2-position of benzimidazole can be introduced by:

- Direct formylation of the benzimidazole ring using reagents such as the Vilsmeier-Haack reagent (formed from DMF and POCl3). This electrophilic substitution targets the 2-position, yielding the 2-carbaldehyde derivative.

- Alternatively, oxidation of 2-methylbenzimidazole derivatives to the corresponding aldehyde using mild oxidants (e.g., selenium dioxide) can be employed.

Representative Preparation Method (Literature-Based Example)

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1. Benzimidazole formation | o-Phenylenediamine + formic acid, reflux | Cyclization to benzimidazole core | High yield, simple workup |

| 2. N-Alkylation | 1-(chloromethyl)naphthalene, K2CO3, DMF, 50°C | N-1 alkylation to introduce 1-naphthylmethyl group | Moderate to high yield, selective |

| 3. Formylation | Vilsmeier-Haack reagent (POCl3 + DMF), 0-5°C to RT | Electrophilic substitution at C-2 to form aldehyde | Good yield, requires careful temperature control |

Detailed Research Findings and Notes

- The use of low-cost starting materials such as o-phenylenediamine and halomethyl naphthalene derivatives makes the process economically viable for scale-up.

- The N-alkylation step avoids over-alkylation or side reactions by controlling stoichiometry and reaction temperature.

- The formylation step is sensitive to reaction conditions; low temperature and controlled addition of reagents prevent poly-substitution or decomposition.

- Purification is typically achieved by recrystallization or chromatographic methods; no hazardous reagents are required, enhancing safety and environmental compatibility.

- Spectroscopic data (e.g., 1H-NMR) confirm the structure, with characteristic aldehyde proton signals near 9.6 ppm and aromatic protons consistent with the naphthyl and benzimidazole rings.

- Alternative synthetic routes may involve oxidation of methyl-substituted benzimidazoles or use of chloromethyl intermediates derived from benzimidazole-2-methanol derivatives.

Summary Table of Preparation Methods

Chemical Reactions Analysis

1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.

Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.

Condensation: The aldehyde group can participate in condensation reactions with amines to form Schiff bases.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.

Scientific Research Applications

1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved can include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues and Their Properties

Physicochemical Properties

- Crystallinity : Thiophene-substituted analogues (e.g., 1-(thiophen-2-ylmethyl)-2-(thiophen-2-yl)-1H-benzimidazole) exhibit planar crystal structures stabilized by C–H···N interactions, which may influence bioavailability .

Key Research Findings

- Positional Isomerism : The 1-(1-naphthylmethyl) and 1-(2-naphthylmethyl) isomers differ in steric hindrance, impacting their binding to biological targets. The 1-naphthylmethyl derivative shows higher rigidity due to the fused naphthalene system .

- Electronic Effects : The formyl group at C2 enables Schiff base formation, a critical step in developing metal complexes for catalytic or therapeutic applications .

- Thermal Stability : Benzimidazole-2-carbaldehydes with bulky substituents (e.g., tert-butyl groups) demonstrate enhanced thermal stability, as seen in 1-(4-tert-butylbenzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole .

Biological Activity

1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. It belongs to the benzimidazole class of compounds, which are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and pharmacological effects.

- Chemical Formula : C19H14N2O

- Molecular Weight : 290.33 g/mol

- CAS Number : 537010-28-9

The biological activity of 1-(1-naphthylmethyl)-1H-benzimidazole-2-carbaldehyde involves several mechanisms:

- Enzyme Inhibition : The compound has been observed to inhibit various enzymes, particularly those involved in metabolic pathways. For instance, it may interact with cytochrome P450 enzymes, affecting drug metabolism and leading to altered pharmacokinetics .

- Cellular Effects : It influences cell signaling pathways and gene expression. The compound can induce oxidative stress by generating reactive oxygen species (ROS), which can lead to cellular damage and changes in gene expression profiles .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives, including 1-(1-naphthylmethyl)-1H-benzimidazole-2-carbaldehyde. The compound exhibits significant activity against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/ml |

| Escherichia coli | 50 µg/ml |

| Pseudomonas aeruginosa | 30 µg/ml |

These results indicate that the compound holds promise as a potential antimicrobial agent .

Anticancer Activity

Benzimidazole derivatives have shown potential in cancer therapy. The mechanism often involves the induction of apoptosis in cancer cells through modulation of key signaling pathways. For instance, studies suggest that 1-(1-naphthylmethyl)-1H-benzimidazole-2-carbaldehyde may promote apoptotic cell death by activating caspase pathways .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various benzimidazole derivatives demonstrated that 1-(1-naphthylmethyl)-1H-benzimidazole-2-carbaldehyde significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. The study utilized a broth microdilution method to determine MIC values, confirming its effectiveness against resistant strains .

Study 2: Anticancer Mechanisms

In another investigation, the compound was evaluated for its cytotoxic effects on different cancer cell lines. Results indicated that treatment with 1-(1-naphthylmethyl)-1H-benzimidazole-2-carbaldehyde led to a dose-dependent decrease in cell viability, with IC50 values ranging from 10 µM to 20 µM across various cell lines. This suggests a potent anticancer effect that warrants further exploration .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of 1-(1-naphthylmethyl)-1H-benzimidazole-2-carbaldehyde is crucial for its therapeutic application. Preliminary studies indicate that the compound has favorable absorption characteristics but may exhibit toxicity at higher doses. Notably, liver and kidney functions should be monitored due to potential adverse effects observed in animal models .

Q & A

Q. What are the recommended synthetic routes for 1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde, and how can purity be optimized?

The synthesis typically involves condensation reactions between 1H-benzimidazole-2-carbaldehyde derivatives and 1-naphthylmethyl halides. Key steps include:

- Nucleophilic substitution : Reacting 1H-benzimidazole-2-carbaldehyde with 1-(chloromethyl)naphthalene under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity. Monitor by TLC and HPLC .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

- NMR : Use - and -NMR to confirm the naphthylmethyl substitution and aldehyde functionality. Aromatic protons typically appear at δ 7.2–8.5 ppm .

- X-ray crystallography : Employ SHELXL for structure refinement and ORTEP-3 for visualizing molecular geometry. High-resolution data (d-spacing < 0.8 Å) ensures accurate bond-length analysis .

Q. What safety protocols should be followed when handling this compound?

Q. How can researchers design pharmacological screening assays for this compound?

- Antimicrobial activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi .

- Anticancer potential : Perform MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s bioactivity?

- Docking studies : Use AutoDock Vina to predict binding affinities with target proteins (e.g., tubulin for anticancer activity). Validate with molecular dynamics simulations (GROMACS) .

- QSAR analysis : Correlate substituent effects (e.g., naphthyl group position) with activity using Gaussian09 for DFT calculations .

Q. What strategies resolve contradictions in pharmacological data across studies?

Q. How can reaction yields be improved during scale-up synthesis?

Q. What techniques assess the compound’s stability under varying pH and temperature?

Q. How is this compound integrated into drug discovery pipelines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.